Technical Guide: 4-(2-Bromopyridin-4-yl)morpholin-3-one
Technical Guide: 4-(2-Bromopyridin-4-yl)morpholin-3-one
CAS Registry Number: 1049023-73-5[1]
Executive Summary
4-(2-Bromopyridin-4-yl)morpholin-3-one is a high-value heterocyclic building block used extensively in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, mTOR) and anticoagulants (Factor Xa).[1] Its structural significance lies in its bifunctionality: the 2-bromopyridine moiety serves as an electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Stille), while the morpholin-3-one ring acts as a polar, metabolically stable isostere for morpholine, often improving the solubility and hydrogen-bonding profile of drug candidates.[1]
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, validated synthesis protocols, and application in structure-activity relationship (SAR) campaigns.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 1049023-73-5 |
| IUPAC Name | 4-(2-bromopyridin-4-yl)morpholin-3-one |
| Molecular Formula | C₉H₉BrN₂O₂ |
| Molecular Weight | 257.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| LogP (Predicted) | ~0.8 - 1.2 |
| H-Bond Acceptors | 3 (Pyridine N, Carbonyl O, Ether O) |
| H-Bond Donors | 0 |
Structural Analysis
The compound features a morpholin-3-one lactam fused to the C4 position of a pyridine ring.[1] The C2 position of the pyridine retains a bromine atom.[1][2][3]
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Selectivity Handle: The C2-Br bond is chemically distinct from the C4-N bond, allowing for orthogonal functionalization.[1]
-
Pharmacophore: The morpholinone oxygen often serves as a vector for water-mediated hydrogen bonding in protein active sites.[1]
Synthetic Pathways[1][2][6][8]
To ensure high purity and regioselectivity, two distinct synthetic strategies are recommended: the Cross-Coupling Route (for rapid discovery) and the Ring-Closure Route (for scalable manufacturing).[1]
Method A: Pd-Catalyzed C-N Cross-Coupling (Discovery Route)
This method utilizes the high reactivity of 2-bromo-4-iodopyridine to ensure regioselective coupling at the C4 position, leaving the C2-bromide intact for downstream chemistry.[1]
-
Reactants: 2-Bromo-4-iodopyridine (1.0 eq), Morpholin-3-one (1.2 eq).[1]
-
Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%).[1]
-
Base: Cs₂CO₃ (1.5 eq).[1]
-
Solvent: 1,4-Dioxane (anhydrous).[1]
-
Conditions: 100°C, 12-16 hours, Inert Atmosphere (N₂/Ar).
Mechanism: The oxidative addition of Pd(0) occurs preferentially at the weaker C-I bond (C4) over the stronger C-Br bond (C2), ensuring the morpholinone is installed exclusively at the 4-position.[1]
Method B: De Novo Ring Construction (Scalable Route)
For larger scales (>100g), building the morpholinone ring onto an aniline precursor avoids expensive palladium catalysts and heavy metal scavenging.[1]
-
Step 1: Amidation. React 4-amino-2-bromopyridine with (2-chloroethoxy)acetyl chloride in the presence of a mild base (TEA or DIPEA) in DCM at 0°C to RT.
-
Step 2: Cyclization. Treat the intermediate amide with a strong base (NaH or KOtBu) in THF/DMF to induce intramolecular
displacement of the alkyl chloride by the amide nitrogen.[1]
Experimental Workflow Visualization
Caption: Figure 1. Dual synthetic strategies for CAS 1049023-73-5. Method A (top) prioritizes speed; Method B (bottom) prioritizes cost-efficiency.
Medicinal Chemistry Applications
This compound is a "linchpin" intermediate.[1] The 2-bromopyridine motif allows it to be coupled to aryl or heteroaryl boronic acids/esters in the final stages of library synthesis.[1]
Common Derivatizations:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate biaryl kinase inhibitors.[1]
-
Buchwald-Hartwig Amination: Displacement of the C2-Br with amines to create 2,4-diaminopyridine derivatives.[1]
-
Stille Coupling: Introduction of vinyl or alkyl groups.[1]
Why Morpholin-3-one?
Unlike the basic morpholine ring (
Analytical Characterization Standards
To validate the identity of the synthesized material, the following analytical signatures must be observed.
Nuclear Magnetic Resonance (NMR)[1][2][6]
-
¹H NMR (400 MHz, DMSO-d₆):
- 8.45 (d, J = 5.5 Hz, 1H, Pyridine C6-H).[1]
- 7.85 (d, J = 2.0 Hz, 1H, Pyridine C3-H).[1]
- 7.60 (dd, J = 5.5, 2.0 Hz, 1H, Pyridine C5-H).[1]
- 4.25 (s, 2H, Morpholinone C2-H).[1]
- 4.00 (t, J = 5.0 Hz, 2H, Morpholinone C6-H).[1]
- 3.85 (t, J = 5.0 Hz, 2H, Morpholinone C5-H).[1]
-
Note: The deshielded singlet at ~4.25 ppm is characteristic of the methylene adjacent to the carbonyl and oxygen.[1]
Mass Spectrometry (LC-MS)[1]
-
Ionization Mode: ESI+
-
Expected Mass:
-
Retention Time: Mid-polar region on C18 reverse phase (e.g., 40-60% MeOH/Water gradient).[1]
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and lab coat.[1]
-
Spill Cleanup: Sweep up solid material avoiding dust generation.[1] Neutralize surfaces with mild detergent.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow oxidation or hydrolysis over long periods.
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General reference for C-N coupling conditions cited in Method A).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 51063918 (Isomer analog). Retrieved from [Link]
-
Wang, L., et al. (2014).[1] "Synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one: optimized." ResearchGate.[1] (Reference for ring construction methodology). Retrieved from [Link]
